2-Ethoxyisonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZRNGEMFVRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596577 | |
| Record name | 2-Ethoxypyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869299-29-6 | |
| Record name | 2-Ethoxypyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Pathways of 2 Ethoxyisonicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly when activated by electron-withdrawing groups. nih.gov The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating attack by nucleophiles.
The positions ortho and para (C2/C6 and C4) to the pyridine nitrogen are electronically activated for nucleophilic attack because the negative charge of the intermediate, known as the Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom. stackexchange.com In 2-ethoxyisonicotinonitrile, the nitrile group at the 4-position further enhances this activation through its strong electron-withdrawing effect.
The general mechanism involves the attack of a nucleophile at the C2 position, forming a tetrahedral Meisenheimer intermediate. youtube.com The aromaticity is then restored by the elimination of the ethoxide ion. The stability of this intermediate is crucial and is significantly enhanced by the resonance stabilization provided by both the ring nitrogen and the nitrile group. stackexchange.com
While many SNAr reactions on activated pyridines proceed under thermal conditions with a suitable nucleophile and base, catalytic methods can enhance reaction efficiency, broaden the substrate scope, and allow for milder conditions. For alkoxy-substituted pyridines, including this compound, various strategies can be employed.
Phase-transfer catalysts can be effective in reactions involving a solid or immiscible liquid phase. More advanced methods involve the use of transition metal catalysts. Although less common for SNAr than for cross-coupling reactions, certain palladium and copper catalyst systems can facilitate the substitution of alkoxy groups. researchgate.net Lewis acids have also been shown to activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing its electron-withdrawing character. bath.ac.uk For instance, Lewis acids like zinc chloride or aluminum chloride could potentially lower the energy barrier for the nucleophilic substitution of the ethoxy group.
Table 1: Representative SNAr Reactions on Activated Pyridines
| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine | Piperidine | Lewis Acid (20 mol%), CH3CN, 80°C, 8 h | 2-(Piperidin-1-yl)pyridine | Variable | bath.ac.uk |
| 2-Fluoronitrobenzene | Benzylamine | HPMC/water, KOH | N-Benzyl-2-nitroaniline | 90 | d-nb.info |
| 2-MeSO2-4-chloropyrimidine | Alkoxide | -78°C | 2-Alkoxy-4-chloropyrimidine | High | wuxiapptec.com |
This table illustrates general conditions for SNAr on related activated systems, providing a framework for potential reactions with this compound.
Transformations Involving the Nitrile Moiety
The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydration, reduction, and cycloaddition reactions.
The hydration of the nitrile group provides a direct route to the corresponding primary amide, 2-ethoxyisonicotinamide, and further to the carboxylic acid, 2-ethoxyisonicotinic acid. This transformation can be achieved under acidic or basic conditions, often requiring heat.
More sophisticated and milder methods for amide synthesis involve metal catalysis. For instance, copper-catalyzed reactions are known to facilitate the conversion of nitriles to amides. organic-chemistry.org Oxidative amidation of aldehydes, a related process, can be achieved using copper catalysts with an amine source. organic-chemistry.org Dioxazolones have also emerged as effective electrophilic amide sources in copper-catalyzed transformations. beilstein-journals.org
Reaction Scheme: Hydration of this compound
The nitrile group can be readily reduced to a primary amine, (2-ethoxypyridin-4-yl)methanamine. This transformation is a fundamental route to introduce an aminomethyl group. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common and effective method.
Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like cobalt chloride can achieve this reduction. The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H2, Raney Ni | High pressure, heat | Primary Amine | Widely used industrially. |
| H2, Pd/C | RT to moderate heat | Primary Amine | Common laboratory method. |
| LiAlH4 | Anhydrous ether or THF, then H2O quench | Primary Amine | Very powerful, reduces many other functional groups. |
| NaBH4, CoCl2 | Methanol or Ethanol (B145695) | Primary Amine | Milder alternative to LiAlH4. |
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.edu A prominent example is the reaction with azides to form tetrazoles, a reaction often catalyzed by zinc or copper salts. muni.cz This reaction is a key component of "click chemistry" and provides an efficient route to highly functionalized tetrazole derivatives.
Nitrile oxides, generated in situ from oximes, can also react with the nitrile of this compound, although this is a less common pathway for the nitrile acting as the dipolarophile. More typically, the nitrile oxide itself is the 1,3-dipole. nih.gov The reaction of nitrones with alkynes is a well-established [3+2] cycloaddition, and by analogy, reactions involving nitriles can be envisioned under appropriate catalytic conditions. nih.gov These cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems from relatively simple precursors.
Reaction Scheme: Tetrazole formation via [3+2] Cycloaddition
Reactions at the Ethoxy Group
The ethoxy group at the C2 position of the pyridine ring is a primary site for various chemical transformations, including cleavage, substitution, and rearrangement reactions.
Cleavage and Trans-etherification Reactions
The carbon-oxygen bond of the ethoxy group in 2-alkoxypyridines, such as this compound, is susceptible to cleavage under various conditions, leading to the formation of corresponding pyridones or enabling substitution with other nucleophiles.
One significant pathway involves the Lewis acid-catalyzed nucleophilic displacement. For instance, 2-alkoxy-3-cyano-4,6-diarylpyridines undergo a facile C-N bond formation when treated with various amines in the presence of a Lewis acid, affording 2-aminopyridines. nih.gov This transformation highlights the cleavage of the C(2)-O bond to allow for the introduction of a nitrogen nucleophile.
The conversion of 2-alkoxypyridines to N-alkyl-2-pyridones is another crucial cleavage reaction. This isomerization can be promoted by transition metal catalysts or Brønsted/Lewis acids. nih.gov Under catalyst- and base-free conditions, the reaction of 2-hydroxypyridines with organohalides can proceed through a pyridyl ether intermediate, which is then converted to the N-alkyl-2-pyridone, facilitated by the generated HX. researchgate.net
Trans-etherification, while less common, represents a potential pathway for modifying the alkoxy group. Silylium-catalyzed reactions have been shown to effect the etherification of benzylic acetates with alkoxysilanes, suggesting a potential, though not directly documented, route for exchanging the ethoxy group in this compound. d-nb.info Enzyme-catalyzed transetherification has also been reported for alkoxysilanes, indicating the possibility of biocatalytic approaches for such transformations under mild conditions. mdpi.com
Oxidative Transformations and Rearrangements
The ethoxy group and the pyridine scaffold can undergo rearrangements, often promoted by thermal or catalytic activation. A notable transformation is the O-to-N-alkyl migration, converting 2-alkoxypyridines into N-alkyl-2-pyridones. This rearrangement involves the cleavage of the O-alkyl bond and the formation of a new N-alkyl bond.
Iridium(I) catalysts have been successfully employed to catalyze this migration for 2-alkoxypyridines bearing secondary O-alkyl groups, proceeding via C–O bond cleavage. acs.org While this specific example uses a secondary alkyl group, the principle extends to the ethoxy group. The reaction conditions and yields for representative Ir-catalyzed O-to-N migrations are summarized below.
| Entry | 2-Alkoxypyridine Substrate | Catalyst System | Product | Yield (%) |
| 1 | 2-(1-Phenylethoxy)pyridine | [Ir(cod)₂]BARF / NaOAc | N-(1-Phenylethyl)-2-pyridone | 85 |
| 2 | 2-(1-(4-Methoxyphenyl)ethoxy)pyridine | [Ir(cod)₂]BARF / NaOAc | N-(1-(4-Methoxyphenyl)ethyl)-2-pyridone | 75 |
| 3 | 2-(1-(o-Tolyl)ethoxy)pyridine | [Ir(cod)₂]BARF / NaOAc | N-(1-(o-Tolyl)ethyl)-2-pyridone | 25 |
| 4 | 2-Methoxypyridine | [Ir(cod)₂]BARF | N-Methyl-2-pyridone | 83 |
| Data sourced from studies on iridium-catalyzed O-to-N alkyl migrations. acs.org |
Thermally induced rearrangements of 2-alkoxypyridines to N-alkylpyridones have also been investigated, providing a metal-free alternative for this transformation. researchgate.net
Radical and Photochemical Reactivity of this compound
The generation of alkoxyl radicals from alkoxy-substituted heterocycles opens up a range of synthetic possibilities. While direct radical generation from this compound is not extensively documented, related systems provide significant insight. N-alkoxypyridine-2-thiones are well-established precursors for alkoxyl radicals, which can then undergo reactions like β-scission or hydrogen abstraction. sonar.ch The thiohydroxamate method, utilizing N-alkoxythiazole-2(3H)-thiones, offers another route to generate alkoxyl radicals under photochemical or thermal conditions. orgsyn.org
Visible-light photoredox catalysis provides a modern approach to generate alkoxy radicals from precursors like alkoxy benziodoxolones. nih.gov An excited iridium photocatalyst can reduce the precursor to generate an oxygen-centered radical, which can then undergo further reactions such as a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, leading to cyclization products. nih.gov
Photochemical reactions of pyridine derivatives can also involve the pyridine ring itself. For instance, asymmetric photochemical [2+2]-cycloadditions of acyclic vinyl pyridines have been achieved using a chiral Brønsted acid catalyst under visible light irradiation. nih.gov This suggests that the pyridine nucleus of this compound could participate in cycloaddition reactions under photochemical activation.
Metal-Mediated and Organocatalytic Transformations
This compound and related 2-alkoxypyridines are valuable substrates in a variety of metal-catalyzed cross-coupling and functionalization reactions.
Palladium catalysis has been used for the direct C–H polyfluoroarylation of 2-alkoxypyridines. researchgate.net This transformation allows for the introduction of polyfluoroaryl groups at the C5-position of the pyridine ring, enabled by a transient, electron-deficient palladium intermediate.
Iron catalysis has been shown to be effective in the three-component dicarbofunctionalization of vinyl azaarenes, where a heterobenzyl radical intermediate is generated. nih.gov This methodology could potentially be adapted for transformations of derivatives of this compound.
Iridium catalysts are not only useful for rearrangement reactions (as seen in 3.3.2) but also for enantioselective C-H activation. Cationic iridium complexes have been studied for the activation of sp³ C-H bonds adjacent to the oxygen atom in 2-methoxypyridine. acs.org
Organocatalysis also offers pathways for transforming pyridine derivatives. N-Heterocyclic Carbene (NHC) catalysis, for example, enables the asymmetric β-pyridylation of enals with pyridinium (B92312) salts, demonstrating a metal-free approach to functionalize the pyridine ring system. researchgate.net
Below is a table summarizing some metal-mediated transformations applicable to 2-alkoxypyridine systems.
| Reaction Type | Metal Catalyst | Substrate Class | Key Transformation | Ref. |
| O-to-N Alkyl Migration | Iridium(I) | 2-Alkoxypyridines | C-O bond cleavage, N-alkylation | acs.org |
| C5-H Polyfluoroarylation | Palladium(II)/Pd(0) | 2-Alkoxypyridines | Direct C-H functionalization | researchgate.net |
| Dicarbofunctionalization | Iron | Vinyl Azaarenes | Generation of heterobenzyl radicals | nih.gov |
| N-Alkylation | Ruthenium | 2-Pyridones | N-H insertion with sulfoxonium ylides | researchgate.net |
| Chan-Lam Coupling | Copper | 2-Pyridones | N-vinylation with vinyl boronic acids | nih.gov |
Applications of 2 Ethoxyisonicotinonitrile As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The inherent functionality of 2-ethoxyisonicotinonitrile makes it an excellent starting point for synthesizing more complex, multi-ring systems, particularly those containing nitrogen. The pyridine (B92270) and nitrile groups provide reactive sites for cyclization reactions, leading to the formation of fused heterocyclic structures.
A key application of pyridine-nitrile derivatives is in the annulation reactions to form fused bicyclic systems such as pyrido[1,2-a]pyrimidines. These structures are of significant interest due to their presence in pharmacologically active compounds. Research has demonstrated that precursors related to this compound can be effectively used to construct these scaffolds.
In one synthetic approach, the reaction of 2-aminopyridine (B139424) with a cyanoketene dithioacetal, followed by substitution with sodium ethoxide, yields 2-ethoxy-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine. niscpr.res.in This reaction proceeds via a cyclization mechanism where the amino group of the pyridine attacks the electrophilic carbon of the ketene (B1206846) derivative, ultimately forming the fused pyrimidine (B1678525) ring. The ethoxy group is installed in the final structure, showcasing a pathway to these valuable heterocyclic cores. niscpr.res.in Similarly, substituted 2-aminopyridines can be used to generate a variety of derivatives. tsijournals.com
Table 1: Examples of Substituted Pyrido[1,2-a]pyrimidines Synthesized
| Compound Name | R Group | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-Ethoxy-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | 7-CH₃ | 65% | 245 | tsijournals.com |
This table is interactive. Click on the headers to sort the data.
Further reactions of these fused systems can lead to tricyclic compounds, demonstrating the utility of the initial scaffold in building even more complex structures. For instance, reacting the 2-methylthio analogue of the pyrido[1,2-a]pyrimidine (B8458354) system with nucleophiles like hydrazine (B178648) hydrate (B1144303) or guanidine (B92328) nitrate (B79036) results in the formation of pyrazolo- and pyrimidino-fused tricyclic molecules. niscpr.res.in
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds studied for their applications in materials science and as potential therapeutic agents. The pyridine-nitrile motif is a foundational element for constructing these extended, planar systems. While direct synthesis of complex PANHs starting from this compound is not extensively documented, its structure is well-suited for such transformations.
One established method for creating complex polycyclic systems is through intramolecular oxidative cyclization. For example, derivatives of 5H-chromeno[2,3-b]pyridines, which contain a pyridine-carbonitrile substructure, have been shown to undergo facile cyclization in formic acid to produce previously unknown benzo[b]chromeno[4,3,2-de] niscpr.res.invulcanchem.comnaphthyridines. nih.gov This transformation highlights the potential of the nitrile and the pyridine ring system to participate in ring-forming reactions that extend the aromatic system. nih.gov Given this precedent, this compound represents a plausible starting block for targeted syntheses of novel naphthyridines and other PANHs through strategic, multi-step reaction sequences.
Utility in the Derivatization and Functionalization of Organic Molecules
Beyond serving as a foundation for new ring systems, this compound is also employed to introduce specific chemical motifs into larger molecules and to create diverse compound libraries through modular synthesis.
The pyridine-nitrile moiety is a recognized pharmacophore and a useful structural unit in medicinal chemistry and materials science. This compound provides a direct way to incorporate this motif. The reactivity of the molecule is often centered around the nitrile group, which can participate in various chemical transformations.
The carbon atom alpha to the nitrile group can be considered an active methylene (B1212753) position, especially under basic conditions that facilitate proton removal. This allows the molecule to act as a nucleophile in reactions with various electrophiles. rsc.orgresearchgate.netmdpi.com For example, compounds with active methylene groups readily undergo Knoevenagel condensation with aldehydes or participate in Michael additions, enabling the covalent attachment of the pyridine-nitrile structure to other molecular fragments. nih.govyoutube.com
Modular synthesis is a powerful strategy for rapidly generating a large number of structurally related compounds for screening purposes, particularly in drug discovery. This compound and its analogues are well-suited for this approach due to their multiple points of diversification.
The synthetic utility of the pyrido[1,2-a]pyrimidine scaffold, derived from precursors related to this compound, can be expanded by reacting it with a variety of primary amines. This reaction displaces the methylthio group at the 2-position to afford a library of 2-amino-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidines. niscpr.res.in This demonstrates a modular approach where the core heterocyclic system is first assembled and then decorated with different functional groups to create a diverse set of molecules. niscpr.res.in
Table 2: Diversification of the Pyrido[1,2-a]pyrimidine Scaffold
| Compound | Amine Reactant (R-NH₂) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4a | Methylamine | - | 215 | niscpr.res.in |
| 4b | Ethylamine | 68% | 192 | niscpr.res.in |
| 4c | Propylamine | - | 186 | niscpr.res.in |
| 4d | Benzylamine | 70% | 226 | niscpr.res.in |
This table is interactive. Click on the headers to sort the data.
Role in the Design and Preparation of Ligands and Catalysts
In coordination chemistry, organic molecules that can bind to metal ions are known as ligands. These metal-ligand complexes are fundamental to the field of catalysis. The structure of this compound contains two potential metal-binding sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group.
This arrangement allows the molecule to potentially act as a bidentate (two-toothed) ligand, chelating to a metal center to form a stable complex. The formation of such complexes can significantly alter the electronic properties and reactivity of the metal, making them effective catalysts for a wide range of chemical transformations. While the use of this compound itself as a ligand is not widely reported in the surveyed literature, the pyridine-nitrile framework is a common feature in more complex ligands used for creating mononuclear and multinuclear metal complexes. The ability to modify the substituents on the pyridine ring allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the performance of the resulting catalyst.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxyisonicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govnih.govlibretexts.orgfsu.edudioxin20xx.org
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (1H) and Carbon (13C) NMR Chemical Shift Analysisdioxin20xx.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. libretexts.org
The ¹H NMR spectrum of 2-Ethoxyisonicotinonitrile is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The aromatic protons typically appear in the downfield region (6.0-9.5 ppm), influenced by the electron-withdrawing nitrile group and the electron-donating ethoxy group. pdx.edu The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their chemical shifts influenced by the adjacent oxygen atom.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is typically found in the 110-120 ppm range. oregonstate.edu The carbons of the pyridine ring will appear in the aromatic region (125-170 ppm), with their specific shifts determined by the positions of the substituents. oregonstate.edulibretexts.org The carbons of the ethoxy group will be located in the upfield region, with the methylene carbon (-OCH2-) appearing around 60-80 ppm and the methyl carbon (-CH3) at a higher field. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 6.5 - 8.5 | 125 - 170 |
| -OCH₂- (Methylene) | ~4.5 | 60 - 80 |
| -CH₃ (Methyl) | ~1.4 | 10 - 15 |
| C≡N (Nitrile) | - | 110 - 120 |
| Pyridine Ring Carbons | - | 125 - 170 |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions. pitt.edu
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. libretexts.orgwikipedia.org This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. wikipedia.orgcolumbia.eduyoutube.com For instance, it would definitively link the methylene proton signal to the methylene carbon signal.
Solid-State NMR Investigations
While solution-state NMR is more common, solid-state NMR can provide valuable information about the structure and dynamics of molecules in the solid phase. fsu.eduucl.ac.uk In solid-state NMR, anisotropic interactions, which are averaged out in solution, become apparent and can provide details about molecular packing and symmetry. ucl.ac.uk Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain higher resolution spectra. spbu.ru For a crystalline sample of this compound, solid-state NMR could reveal information about intermolecular interactions and the presence of different polymorphs. iastate.edu
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.govnih.govlibretexts.orgfsu.edulibretexts.orglibretexts.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. aps.orgarxiv.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurementlibretexts.org
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.orgprocess-insights.com This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. rsc.orghilarispublisher.com For this compound (C₈H₈N₂O), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the calculated theoretical mass. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathwayslibretexts.orglibretexts.org
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. dioxin20xx.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. youtube.com This technique is instrumental in determining the structure of a molecule by revealing how it breaks apart. nih.gov
The fragmentation of this compound in an MS/MS experiment would likely involve the loss of the ethoxy group or parts of it, as well as fragmentation of the pyridine ring. By analyzing the masses of the fragment ions, the connectivity of the molecule can be deduced.
Table 2: Potential Fragmentation Patterns of this compound in MS/MS
| Precursor Ion (m/z) | Potential Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene |
| [M+H]⁺ | [M+H - C₂H₅O]⁺ | Ethoxy radical |
| [M+H]⁺ | [M+H - HCN]⁺ | Hydrogen cyanide |
This table represents hypothetical fragmentation pathways that would need to be confirmed by experimental data.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental to the structural elucidation of molecules by probing their vibrational modes. ksu.edu.saresearchgate.net These two methods are complementary, as their selection rules differ. nih.govedinst.com A molecular vibration will be IR active if it results in a change in the molecule's dipole moment, whereas a vibration will be Raman active if there is a change in the molecule's polarizability. ksu.edu.saedinst.com Therefore, a complete vibrational analysis often requires the use of both techniques. researchgate.netnih.gov
The IR and Raman spectra of this compound exhibit characteristic bands that can be assigned to its specific functional groups. The presence of a nitrile group (C≡N) is readily identified by a strong, sharp absorption band in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. The ethoxy group (-O-CH₂-CH₃) gives rise to several characteristic vibrations. The C-O stretching vibrations are expected in the fingerprint region, while the C-H stretching vibrations of the ethyl group will appear in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org
The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2220 | IR (strong, sharp), Raman (moderate) |
| Ethoxy (C-O) | Asymmetric C-O-C Stretch | ~1260 - 1200 | IR (strong) |
| Symmetric C-O-C Stretch | ~1050 - 1000 | IR (strong) | |
| Alkyl (C-H) | Stretching | 3000 - 2850 | IR (strong), Raman (strong) |
| Bending | 1470 - 1370 | IR (variable) |
The pyridine ring of this compound gives rise to a set of characteristic vibrations. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. libretexts.orgresearchgate.net The in-plane and out-of-plane C-H bending vibrations also provide structural information. The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes. In Raman spectroscopy, the ring breathing mode, a symmetric vibration of the entire ring, is often a prominent feature. uc.edu The analysis of these aromatic ring modes can help to confirm the substitution pattern of the ethoxy and nitrile groups on the pyridine ring.
Vibrational spectroscopy is a valuable tool for real-time reaction monitoring and for assessing the purity of the final product. masatech.eus-a-s.org For instance, during the synthesis of this compound, IR spectroscopy can be used to follow the disappearance of reactant-specific bands and the appearance of product-specific bands, such as the characteristic nitrile stretch. This allows for the optimization of reaction conditions and the determination of reaction completion.
Furthermore, both IR and Raman spectroscopy can be used to assess the purity of a sample of this compound. americanpharmaceuticalreview.com The presence of extraneous peaks in the spectrum may indicate the presence of starting materials, byproducts, or solvent residues. By comparing the spectrum of a synthesized batch to that of a pure reference standard, the purity can be qualitatively and, with proper calibration, quantitatively determined.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.ukmsu.edu This technique is particularly useful for characterizing compounds containing chromophores, which are functional groups that absorb light. msu.edu
The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule. The most likely transitions to be observed in the accessible UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org The conjugated π-system of the pyridine ring and the nitrile group are the primary chromophores in the molecule.
The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). shu.ac.uk The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the nitrile group, or the oxygen of the ethoxy group) to a π* antibonding orbital, are generally of lower intensity. shu.ac.uk
The position of the absorption maxima (λmax) is influenced by the substitution on the pyridine ring. The electron-donating ethoxy group and the electron-withdrawing nitrile group will affect the energy levels of the molecular orbitals and thus shift the absorption bands. An extension of conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. msu.edu
The following table outlines the expected electronic transitions for this compound.
| Transition | Description | Expected Wavelength Region | Expected Intensity (ε) |
|---|---|---|---|
| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital within the pyridine and nitrile system. | ~200-300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Electron promotion from a non-bonding orbital (N or O) to a π antibonding orbital. | ~250-350 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |
Probing Aromaticity and Conjugation Effects
The aromaticity and electronic conjugation of this compound are significantly influenced by the interplay between the electron-donating ethoxy group (-OCH₂CH₃) at the 2-position and the electron-withdrawing cyano group (-C≡N) at the 4-position. The pyridine ring itself is an aromatic system with six delocalized π-electrons, conforming to Hückel's rule (4n+2 π electrons). wikipedia.orglibretexts.orgmasterorganicchemistry.com However, the nitrogen heteroatom introduces a dipole moment and creates a non-uniform electron distribution compared to benzene. wikipedia.org The substituents further modulate this electronic landscape.
The ethoxy group, an oxygen-containing substituent, acts as a π-electron donor through resonance, pushing electron density into the pyridine ring. Conversely, the cyano group at the 4-position is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and its ability to participate in resonance, pulling electron density from the ring. This "push-pull" arrangement creates a highly polarized molecule and enhances conjugation across the aromatic system.
Spectroscopic techniques provide experimental evidence for these electronic effects:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the pyridine ring would exhibit chemical shifts indicative of the electronic environment. The electron-donating ethoxy group would tend to shift adjacent protons upfield (to lower ppm values), while the electron-withdrawing cyano group would shift them downfield. The protons at positions 3 and 5 would be most affected, providing clear evidence of the electronic push-pull mechanism. In ¹³C NMR, the carbon atoms of the ring would show a similar pattern of shielding and deshielding. nih.govrsc.org
Infrared (IR) Spectroscopy: The vibrational frequency of the nitrile group (C≡N) is particularly sensitive to conjugation. In this compound, the C≡N stretching frequency is expected to appear in the range of 2200-2230 cm⁻¹, a characteristic region for aromatic nitriles. nih.govscielo.org.co The exact position of this band can indicate the degree of electron delocalization; increased conjugation typically lowers the frequency slightly. Other characteristic bands would include C-O stretching for the ethoxy group and various C-H and ring stretching and bending vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The enhanced conjugation resulting from the donor-acceptor substituents is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted pyridine. Aromatic compounds absorb UV light due to π-π* transitions, and extending the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the maximum absorbance (λ_max) to longer wavelengths. electronicsandbooks.com
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Value/Range | Significance |
| ¹H NMR | Pyridine Ring Protons | δ 7.0 - 8.5 ppm | Chemical shifts reflect the electron-donating/withdrawing effects of substituents. |
| ¹³C NMR | Pyridine Ring Carbons | δ 110 - 160 ppm | Carbon chemical shifts reveal the electronic polarization of the aromatic ring. |
| IR Spectroscopy | C≡N Stretch | 2200 - 2230 cm⁻¹ | Confirms the presence of the nitrile group; position indicates conjugation. nih.govscielo.org.co |
| C-O-C Stretch | 1240 - 1260 cm⁻¹ (asymmetric) | Characteristic of the ether linkage in the ethoxy group. nih.gov | |
| UV-Vis Spectroscopy | λ_max | > 260 nm | Indicates a π-π* transition, with the value shifted to a longer wavelength due to extended conjugation. |
X-ray Crystallography for Definitive Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted with high confidence based on data from closely related compounds, such as 4-cyanopyridine (B195900) and other substituted isonicotinonitrile derivatives. biosynth.comscirp.org X-ray crystallography provides the unambiguous determination of atomic positions in a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. msu.edu
For this compound, a single-crystal X-ray diffraction study would be expected to show the following features:
Molecular Geometry: The pyridine ring would be essentially planar, as is characteristic of aromatic systems. The ethoxy and cyano substituents would lie nearly in the plane of the ring to maximize conjugation, though some minor torsion angles may be present due to crystal packing forces. The geometry around the nitrile group is linear (C-C≡N angle of ~180°).
Bond Lengths: The bond lengths within the pyridine ring would deviate from those of benzene, reflecting the influence of the nitrogen atom and the substituents. The C-C and C-N bonds would exhibit lengths intermediate between single and double bonds, confirming electron delocalization. The C≡N bond length is anticipated to be approximately 1.14 Å.
Intermolecular Interactions: In the solid state, molecules would likely be arranged to maximize packing efficiency and engage in various non-covalent interactions. Given the presence of the nitrogen atoms in the pyridine ring and the nitrile group, weak C–H⋯N hydrogen bonds are probable, linking adjacent molecules into a stable three-dimensional lattice. Furthermore, π-π stacking interactions between the electron-deficient pyridine rings are also a common packing motif in such aromatic compounds. acs.org
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Range | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines. |
| Space Group | e.g., P2₁/c, Pbca | Common centrosymmetric space groups for organic molecules. |
| C-C (ring) Bond Length | ~1.37 - 1.40 Å | Analogous to substituted pyridines. scirp.org |
| C-N (ring) Bond Length | ~1.33 - 1.35 Å | Analogous to substituted pyridines. scirp.org |
| C-O (ethoxy) Bond Length | ~1.36 Å | Typical for aryl ethers. |
| C-C (ring-CN) Bond Length | ~1.45 Å | Typical sp²-sp bond length. |
| C≡N Bond Length | ~1.14 Å | Based on related cyanopyridine structures. |
| Intermolecular Interactions | C–H⋯N hydrogen bonds, π-π stacking | Inferred from the structures of analogous aromatic nitriles. acs.org |
Computational and Theoretical Studies of 2 Ethoxyisonicotinonitrile
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about a molecule's electronic properties. nih.gov
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. utoronto.cawikipedia.org For 2-Ethoxyisonicotinonitrile, DFT calculations would be instrumental in determining its fundamental ground state properties. These investigations would yield optimized molecular geometry, including precise bond lengths and angles, and electronic characteristics like the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net
A hypothetical data table derived from such DFT calculations is presented below to illustrate the expected outputs.
| Property | Hypothetical Value |
| Ground State Energy (Hartree) | -550.1234 |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 6.36 |
| Dipole Moment (Debye) | 4.15 |
Ab Initio Methods for Accurate Energy and Molecular Geometry Calculations
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate energy and geometry predictions. libretexts.org For this compound, these methods would offer a "gold standard" calculation of its structural parameters and thermodynamic stability, serving as a benchmark for less computationally expensive methods like DFT.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethoxy group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. mdpi.com By systematically rotating the dihedral angle of the C-O bond and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface would identify the most stable (lowest energy) conformers and the energy barriers that separate them, providing insight into the molecule's preferred shapes and the energy required for it to change between them.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a view of a substance's dynamic properties that complements the static picture from quantum chemical calculations.
Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations of this compound in various solvents (e.g., water, ethanol (B145695), or non-polar solvents) would reveal crucial information about solvation. These simulations could detail the structure of the solvent shells around the molecule and quantify intermolecular interactions, such as hydrogen bonding between the solvent and the nitrogen atom of the nitrile group or the oxygen of the ethoxy group.
Conformational Flexibility and Rotational Barriers
While quantum methods calculate the energy barriers between conformations, MD simulations can explore the actual dynamics of these transitions. By simulating this compound at various temperatures, researchers could observe the frequency and pathways of rotation around the flexible single bonds. This would provide a dynamic understanding of the molecule's flexibility and how it might be influenced by the surrounding solvent molecules.
Computational Reaction Mechanism Modeling of this compound
Computational reaction mechanism modeling has become an indispensable tool for understanding the intricate details of chemical transformations. nih.gov For this compound, such studies can provide profound insights into its reactivity, potential reaction pathways, and the factors governing product formation. These computational approaches allow for the exploration of reaction landscapes, identification of transient intermediates, and characterization of transition states, which are often difficult or impossible to study experimentally. chemrxiv.org
Prediction of Reaction Pathways and Transition State Geometries
The initial step in modeling the reaction mechanism of this compound involves the theoretical prediction of plausible reaction pathways. This is typically achieved by exploring the potential energy surface (PES) of the reacting system. chemrxiv.org Computational methods, such as density functional theory (DFT), are employed to map out the energetic landscape, identifying reactants, products, and any intermediates. nih.gov
For a hypothetical reaction involving this compound, researchers would first define the starting materials and potential products. The computational software would then be used to search for the lowest energy pathways connecting them. This process involves locating transition state (TS) structures, which are saddle points on the PES that represent the highest energy barrier along the reaction coordinate. nih.govprinceton.edu The geometry of these transition states provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. Advanced algorithms can be used to efficiently locate these transition states and construct the reaction pathways. chemrxiv.org Machine learning models are also emerging as powerful tools for predicting transition state structures with high accuracy. nih.gov
For instance, in a hypothetical nucleophilic aromatic substitution reaction on the pyridine (B92270) ring of this compound, computational modeling could predict whether the attack occurs at the C4 or C6 position relative to the nitrile group. The geometries of the corresponding transition states would reveal the extent of bond formation with the incoming nucleophile and the deformation of the aromatic ring.
Calculation of Activation Energies and Reaction Rates
Once the transition state geometries are located, the activation energy (Ea) for each potential reaction pathway can be calculated. researchgate.net The activation energy is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. researchgate.net DFT calculations can provide accurate estimates of these energy barriers. osti.gov
The rate of a chemical reaction can then be estimated using transition state theory (TST), which relates the rate constant to the free energy of activation (ΔG‡). researchgate.net To obtain the free energy, vibrational frequency calculations are performed for the reactant and transition state structures. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. researchgate.net
For competing reaction pathways of this compound, the calculated activation energies can predict which pathway is kinetically favored. A lower activation energy corresponds to a faster reaction rate. For example, if two different nucleophiles are competing to react with this compound, the activation energies for each reaction can be calculated to determine which nucleophile will react faster under a given set of conditions.
| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| Nucleophilic attack at C4 | 15.2 | Slower |
| Nucleophilic attack at C6 | 12.8 | Faster |
This table presents hypothetical data for illustrative purposes.
Insights into Selectivity (Chemo-, Regio-, Stereoselectivity)
Computational studies are particularly valuable for understanding and predicting the selectivity of chemical reactions. escholarship.orgnih.gov By comparing the activation energies of different possible reaction pathways, the chemo-, regio-, and stereoselectivity of a reaction involving this compound can be rationalized and predicted. nih.govresearchgate.net
Chemoselectivity: In a molecule with multiple functional groups like this compound (a nitrile, an ether, and a pyridine ring), a reagent could potentially react at different sites. Computational modeling can determine the most likely site of reaction by comparing the activation barriers for each possibility.
Regioselectivity: For reactions such as electrophilic or nucleophilic aromatic substitution, there are multiple positions on the pyridine ring where the reaction can occur. By calculating the energies of the transition states for substitution at each position, the preferred regiochemistry can be predicted. researchgate.net
Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can be used to predict which isomer will be the major product. This is achieved by comparing the energies of the diastereomeric transition states leading to each stereoisomer. researchgate.net
For example, in a Diels-Alder reaction where this compound acts as the dienophile, computational studies could predict the endo/exo selectivity by calculating the activation energies for both pathways. researchgate.net The underlying reasons for the observed selectivity, such as steric hindrance or favorable orbital interactions, can also be elucidated from the transition state geometries. escholarship.org
Theoretical Prediction and Interpretation of Spectroscopic Data of this compound
Computational chemistry provides powerful tools for the theoretical prediction and interpretation of spectroscopic data. olemiss.eduolemiss.edu These methods can be used to calculate various spectroscopic properties of this compound, aiding in its characterization and the analysis of experimental spectra.
Computation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. libretexts.org Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researcher.lifeidc-online.com
The process involves first optimizing the molecular geometry of this compound at a suitable level of theory. Then, the NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org
These predicted chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules. researcher.life Furthermore, by calculating the chemical shifts for different possible isomers or conformers, computational data can help in identifying the correct structure of a reaction product. researcher.life Spin-spin coupling constants can also be computed, providing further detailed information for spectral interpretation.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (CH₃) | 1.45 |
| ¹H (CH₂) | 4.50 |
| ¹H (H3) | 8.60 |
| ¹H (H5) | 7.30 |
| ¹H (H6) | 8.75 |
| ¹³C (CH₃) | 14.5 |
| ¹³C (CH₂) | 65.0 |
| ¹³C (C2) | 163.0 |
| ¹³C (C3) | 151.0 |
| ¹³C (C4) | 118.0 |
| ¹³C (CN) | 115.0 |
| ¹³C (C5) | 110.0 |
| ¹³C (C6) | 153.0 |
This table presents hypothetical data for illustrative purposes.
Simulation of Vibrational (IR, Raman) Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. sxu.edu.cnbrehm-research.de
The process begins with the optimization of the molecular geometry to find its minimum energy structure. Then, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions. This yields a set of vibrational modes and their frequencies. sxu.edu.cn The intensities of the IR bands are determined by the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. chemrxiv.org
The simulated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions. sxu.edu.cnnih.gov This can be particularly useful for identifying characteristic peaks of the nitrile, ether, and pyridine functionalities in this compound. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for approximations in the computational method and anharmonicity. sxu.edu.cn
Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡N) | 2235 | Nitrile stretch |
| ν(C=N) | 1600 | Pyridine ring stretch |
| ν(C=C) | 1570 | Pyridine ring stretch |
| ν(C-O-C) | 1250 | Asymmetric ether stretch |
| ν(C-H) | 3050 | Aromatic C-H stretch |
| ν(C-H) | 2980 | Aliphatic C-H stretch |
This table presents hypothetical data for illustrative purposes.
Prediction of Electronic (UV-Vis) Spectra
The prediction of the ultraviolet-visible (UV-Vis) spectrum of this compound is predominantly achieved through quantum chemical calculations, with Time-Dependent Density Functional Theory (TD-DFT) being one of the most widely employed methods. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which relate to the intensity of the absorption bands.
The electronic spectrum of a substituted pyridine, such as this compound, is influenced by the nature and position of its substituents. The ethoxy group (-OCH2CH3) at the 2-position is an electron-donating group, while the nitrile group (-CN) at the 4-position is an electron-withdrawing group. This "push-pull" arrangement can significantly affect the energy of the molecular orbitals and, consequently, the electronic transitions.
Theoretical studies on structurally similar molecules, such as 2-chloro-6-methoxypyridine, have demonstrated that TD-DFT calculations can provide electronic spectra that are in good agreement with experimental observations. For instance, calculations on such molecules typically involve geometry optimization in the ground state, followed by the calculation of excited states. The choice of the functional and basis set is crucial for obtaining accurate results. Common functionals like B3LYP, PBE0, and CAM-B3LYP, paired with basis sets such as 6-311+G(d,p), are often used to balance computational cost and accuracy.
The primary electronic transitions in molecules like this compound are expected to be of the π → π* and n → π* types. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically resulting in strong absorption bands. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group) to an antibonding π* orbital, are generally weaker.
To illustrate the type of data generated from such computational studies, the following table presents hypothetical TD-DFT results for this compound, based on findings for analogous substituted pyridines. These calculations are assumed to be performed in a common solvent like chloroform, using a polarizable continuum model (PCM) to account for solvent effects.
| Excitation | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
|---|---|---|---|---|
| S0 → S1 | 295 | 0.025 | HOMO-1 → LUMO | n → π |
| S0 → S2 | 260 | 0.450 | HOMO → LUMO | π → π |
| S0 → S3 | 225 | 0.310 | HOMO → LUMO+1 | π → π* |
This table contains hypothetical data for illustrative purposes, extrapolated from computational studies on similar molecules.
The data in the table showcases that the most intense absorption peak (highest oscillator strength) is predicted to be a π → π* transition, which is characteristic of aromatic systems. The weaker n → π* transition is predicted at a longer wavelength. The specific wavelengths and intensities are sensitive to the computational method and the solvent environment.
Machine Learning Approaches in Computational Chemistry for this compound
The advent of machine learning (ML) is revolutionizing computational chemistry by offering faster and, in some cases, more accurate predictions of molecular properties. For a molecule like this compound, ML models can be trained to predict its UV-Vis spectrum without the need for computationally expensive quantum mechanical calculations for every new derivative or condition.
Machine learning models for spectroscopic predictions are typically trained on large datasets of molecules with their known experimental or high-fidelity computed spectra. These models learn the complex relationships between the molecular structure and its spectral properties. The molecular structure can be represented in various ways, such as molecular fingerprints, graph-based representations, or simplified molecular-input line-entry system (SMILES) strings.
For predicting the UV-Vis spectrum of this compound, a trained ML model could take its SMILES string as input and output the predicted absorption maxima and intensities. These models can also incorporate electronic descriptors obtained from low-cost DFT calculations, such as orbital energies and transition dipole moments, to enhance prediction accuracy.
The performance of ML models is often evaluated using metrics like the mean absolute error (MAE) or the root-mean-square error (RMSE) between the predicted and actual spectral properties. For large datasets of organic molecules, ML models have achieved MAEs as low as 0.09 eV for excitation energies, demonstrating their potential for high-throughput screening and rational design of molecules with desired optical properties.
The following table illustrates the potential application of different machine learning algorithms in predicting the primary absorption peak (λmax) of this compound, based on their performance on broader datasets of organic molecules.
| Machine Learning Model | Typical Input Features | Reported Mean Absolute Error (MAE) for λmax (nm) | Key Strengths |
|---|---|---|---|
| Random Forest | Molecular Descriptors, Fingerprints | ~20-30 nm | Good performance on tabular data, robust to overfitting. |
| Gradient Boosting Machines | Molecular Descriptors, Fingerprints | ~15-25 nm | High predictive accuracy, often outperforms Random Forest. |
| Graph Convolutional Neural Networks (GCNNs) | Molecular Graph | ~10-20 nm | Learns features directly from the molecular structure. |
| Recurrent Neural Networks (RNNs) with SMILES | SMILES String | ~10-20 nm | Can process sequential data like SMILES strings effectively. |
This table presents typical performance metrics for various machine learning models in predicting UV-Vis spectra, providing a prospective view for this compound.
By leveraging these advanced computational techniques, researchers can gain a detailed understanding of the electronic properties of this compound and rationally design novel molecules with tailored spectroscopic characteristics for various applications.
Future Research Directions and Emerging Paradigms for 2 Ethoxyisonicotinonitrile Chemistry
Development of Novel and Efficient Synthetic Transformations
Future research could significantly benefit from the development of novel and more efficient methods for the synthesis of 2-Ethoxyisonicotinonitrile and its derivatives. While it can be prepared via nucleophilic aromatic substitution, exploring alternative synthetic strategies could lead to higher yields, milder reaction conditions, and greater functional group tolerance.
Potential Research Avenues:
C-H Activation/Functionalization: Direct C-H functionalization of the pyridine (B92270) ring would represent a highly atom-economical approach to introduce the ethoxy group or other substituents, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety for potentially exothermic reactions, and facilitate scalability.
Biocatalysis: The use of enzymes could provide highly selective and environmentally benign routes to this compound and its chiral derivatives.
A comparative table of potential synthetic methodologies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Nucleophilic Aromatic Substitution | Established methodology | May require harsh conditions, limited substrate scope |
| C-H Functionalization | High atom economy, direct access | Catalyst development, regioselectivity control |
| Flow Chemistry | Scalability, safety, precise control | Initial setup costs, potential for clogging |
| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering, substrate scope |
Exploration of Unprecedented Reactivity and Catalysis
The reactivity of the nitrile and ethoxy groups, in conjunction with the pyridine core, offers a rich landscape for exploration. Future studies could uncover unprecedented reactivity patterns and catalytic applications.
Prospective Research Areas:
Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group could be a versatile handle for cycloadditions, metal-catalyzed cross-coupling reactions, and as a directing group for functionalization of the pyridine ring.
Catalyst Development: The pyridine nitrogen and the nitrile group could act as bidentate ligands for the development of novel transition metal catalysts for a variety of organic transformations.
Photoredox Catalysis: The electron-withdrawing nature of the nitrile group and the pyridine ring could be exploited in photoredox-catalyzed reactions, enabling novel bond formations under mild conditions.
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in-situ spectroscopic techniques will be crucial. semanticscholar.org These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.com
Applicable In-Situ Techniques:
| Spectroscopic Technique | Information Gained |
| FTIR/Raman Spectroscopy | Vibrational information on functional group changes (e.g., nitrile stretching). frontiersin.org |
| NMR Spectroscopy | Structural elucidation of intermediates and products. |
| Mass Spectrometry | Identification of transient species and reaction byproducts. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species and reaction kinetics. frontiersin.org |
These techniques can provide invaluable data for reaction optimization and mechanistic elucidation. semanticscholar.orgrsc.org
Integration of Multiscale Computational Approaches
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and potential reaction pathways of this compound. nih.govdovepress.com
Future Computational Studies Could Focus On:
Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition state energies, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: To study the behavior of this compound in different solvent environments and its interactions with other molecules or catalysts.
Machine Learning: To accelerate the discovery of new reactions and catalysts by learning from existing chemical data. researchgate.net
The integration of these computational approaches can guide experimental design and lead to a more rational development of new applications for this compound. nih.govdovepress.com
Strategic Deployment in Complex Molecule Synthesis and Supramolecular Chemistry
The unique combination of functional groups in this compound makes it an interesting building block for the synthesis of more complex molecular architectures and for applications in supramolecular chemistry.
Potential Applications:
Complex Molecule Synthesis: The nitrile group can be transformed into various other functionalities, making it a valuable synthon in the total synthesis of natural products and pharmaceutically active compounds.
Supramolecular Assembly: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, while the aromatic ring can participate in π-π stacking interactions. mdpi.com These non-covalent interactions can be exploited to construct well-defined supramolecular structures such as coordination polymers, molecular cages, and liquid crystals.
The strategic incorporation of this compound into larger, more complex systems could lead to the development of new materials with novel properties and functions.
Q & A
Q. What are the validated synthetic routes for 2-Ethoxyisonicotinonitrile, and how can researchers optimize reaction yields?
Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, substituting a halogen atom at the 2-position of an isonicotinic acid derivative with an ethoxy group, followed by nitrile introduction. Key steps include:
- Reagent Selection: Use catalysts like CuCN for cyanation or K₂CO₃ as a base for alkoxylation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the compound.
- Yield Optimization: Adjust reaction time, temperature, and stoichiometry via Design of Experiments (DOE). For reproducibility, document all parameters (e.g., solvent purity, inert gas use) as per experimental reporting standards .
Q. How should researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Compare peak assignments with predicted chemical shifts (e.g., ethoxy protons at ~1.3–1.5 ppm, aromatic protons in the 7.5–8.5 ppm range).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion [M+H]⁺ matching C₈H₈N₂O (calc. 148.0637).
- Purity Assessment:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Comparative Analysis: Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for unambiguous structure determination).
- Computational Validation: Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Software like Gaussian or ORCA can model solvent effects (e.g., DMSO vs. CDCl₃) .
- Replicate Synthesis: Repeat reactions under controlled conditions to rule out experimental artifacts. Document all procedural deviations .
Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the nitrile group.
- Reaction Pathway Modeling: Use software like Schrödinger’s Jaguar to simulate transition states in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key parameters:
- Basis set: B3LYP/6-31G* for geometry optimization.
- Solvent model: PCM (Polarizable Continuum Model) for THF or DMF.
- Experimental Validation: Compare predicted activation energies with kinetic data from controlled reactions (e.g., varying ligands, temperatures) .
Q. How can researchers design kinetic studies to investigate the stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design:
- pH Range: Test buffers at pH 2 (acidic), 7 (neutral), and 12 (basic).
- Sampling Intervals: Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
- Data Analysis:
- Plot degradation rates (ln[C] vs. time) to determine rate constants (k).
- Use Arrhenius equations to model temperature-dependent stability.
- Statistical Validation: Apply ANOVA to confirm significance of pH effects (p < 0.05). Raw data should be archived in appendices, with processed results in the main text .
Data Presentation and Reproducibility
Q. What are the best practices for presenting synthetic and analytical data in peer-reviewed manuscripts?
Methodological Answer:
-
Tables: Include reaction conditions (temperature, solvent, catalyst), yields, and characterization data (e.g., Rf values, melting points). Example:
Entry Catalyst Temp (°C) Yield (%) Purity (HPLC) 1 CuCN 80 72 96 2 Pd(OAc)₂ 100 85 98 -
Figures: Provide annotated NMR spectra with peak integrations and HRMS molecular ion insets.
-
Reproducibility: Follow journal guidelines (e.g., Beilstein Journal) to detail experimental procedures in the main text or supplementary information .
Q. How should researchers address conflicting literature reports on the biological activity of this compound analogs?
Methodological Answer:
- Systematic Review: Use databases like SciFinder or PubMed to compile studies, filtering by assay type (e.g., enzyme inhibition vs. cytotoxicity).
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables (e.g., cell lines, compound concentrations).
- Replicate Key Experiments: Validate disputed results under standardized conditions. Discrepancies may arise from impurity profiles or assay protocols .
Ethical and Reporting Standards
Q. What ethical considerations apply to publishing research involving this compound?
Methodological Answer:
- Data Integrity: Disclose all negative results (e.g., failed syntheses) to avoid publication bias.
- Authorship Criteria: Follow ICMJE guidelines; contributors must participate in drafting or revising the manuscript.
- Safety Reporting: Document hazard protocols (e.g., nitrile toxicity, waste disposal) in the experimental section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
